2-(Trifluoroacetyl)biphenyl
Overview
Description
2-(Trifluoroacetyl)biphenyl is a chemical compound that is part of a broader class of trifluoroacetylated aromatic compounds. These compounds are characterized by the presence of a trifluoroacetyl group attached to an aromatic system, which in this case is a biphenyl structure. The trifluoroacetyl group is known for its electron-withdrawing properties, which can significantly influence the reactivity and physical properties of the compound it is attached to .
Synthesis Analysis
The synthesis of trifluoroacetylated compounds can be achieved through various methods. One approach involves the use of phenyliodine(III) bis(trifluoroacetate) (PIFA) as a reagent to introduce the trifluoroacetyl group onto aromatic rings, such as in the case of anilides with highly electronegative acyl groups . Another method includes the Claisen condensation of acetophenones with methyl 2-methoxytetrafluoropropionate, followed by deprotection, to yield 2-(trifluoroacetyl)chromones . These methods highlight the versatility of synthetic strategies to incorporate the trifluoroacetyl group into different aromatic frameworks.
Molecular Structure Analysis
The molecular structure of this compound and related compounds can be characterized by various spectroscopic techniques. For instance, X-ray diffraction analysis has been used to determine the structure of tris(5-bromo-2-methoxyphenyl)bismuth bis(bromodifluoroacetate), which, while not the same compound, provides insight into the structural aspects of trifluoroacetylated aromatics . The electron-withdrawing nature of the trifluoroacetyl group can influence the bond lengths and angles within the molecule, potentially leading to unique geometric characteristics.
Chemical Reactions Analysis
The reactivity of trifluoroacetylated compounds is influenced by the presence of the trifluoroacetyl group. For example, the reaction of 1-(2-aminophenyl)-2,5-dimethylpyrrole in trifluoroacetic acid leads to spontaneous trifluoroacetylation at the β position of the pyrrole ring, demonstrating the role of the trifluoroacetyl group in electrophilic substitution reactions . Additionally, 2-(trifluoroacetyl)chromones can react with diamines to produce various heterocyclic compounds, showcasing the versatility of these compounds in chemical synthesis .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound are influenced by the trifluoroacetyl group. The electron-withdrawing effect of this group can affect the acidity, reactivity, and stability of the molecule. For instance, the stability of methylbiphenyls in trifluoroacetic acid has been studied, indicating that these compounds do not undergo rearrangement under certain conditions, which suggests that the trifluoroacetyl group may confer stability to the biphenyl system . The presence of the trifluoroacetyl group can also impact the solubility, boiling point, and melting point of the compound, as well as its spectroscopic properties, as seen in the synthesis and characterization of 1-trifluoroacetyl-2-(4-aminophenyl)hydrazide .
Scientific Research Applications
Tyrosinase Inhibitor Development
Biphenyl-based compounds like 2-(trifluoroacetyl)biphenyl have shown significant anti-tyrosinase activities, comparable to standard inhibitors like kojic acid. This suggests their potential in developing treatments for conditions related to tyrosinase, an enzyme involved in melanin production (Kwong et al., 2017).
Analytical Chemistry
In analytical chemistry, this compound derivatives have been utilized for the determination of hydroxylated polychlorinated biphenyls. This technique is important in detecting environmental estrogen mimics (Abraham & Lynn, 1997).
Reactivity Studies
The stability and reactivity of biphenyl in trifluoroacetic acid have been investigated. Studies have shown that methylbiphenyl does not undergo rearrangement in trifluoroacetic acid, validating detritiation studies of biphenyls in similar media (Eaborn & Skinner, 1966).
Histone Deacetylase Inhibition
This compound derivatives have been identified as potent inhibitors of class II histone deacetylases (HDACs), suggesting their use in cancer therapy. These compounds have shown selective inhibition and improved stability, highlighting their therapeutic potential (Ontoria et al., 2009).
Catalysis
In the field of catalysis, this compound derivatives have been studied for their role in the catalytic activation and functionalization of benzene to synthesize biphenyl and phenol, improving catalytic efficiency (Liang et al., 2010).
Enantioselective Reactions
These compounds have been investigated for enantioselective hydrogenation reactions. The study of their effects on reaction rate and enantioselectivity has implications for pharmaceutical synthesis (Varga et al., 2004).
properties
IUPAC Name |
2,2,2-trifluoro-1-(2-phenylphenyl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9F3O/c15-14(16,17)13(18)12-9-5-4-8-11(12)10-6-2-1-3-7-10/h1-9H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNFQLFHIGJVKMU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2C(=O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9F3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30391190 | |
Record name | 2-(Trifluoroacetyl)biphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30391190 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
302912-29-4 | |
Record name | 1-[1,1′-Biphenyl]-2-yl-2,2,2-trifluoroethanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=302912-29-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(Trifluoroacetyl)biphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30391190 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(Trifluoroacetyl)biphenyl | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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